MLAF50
Description
Properties
CAS No. |
1417653-96-3 |
|---|---|
Molecular Formula |
C15H12I2O4 |
Molecular Weight |
510.07 |
IUPAC Name |
3-(3-(4-Hydroxyphenoxy)-2,4-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C15H12I2O4/c16-12-7-1-9(2-8-13(19)20)14(17)15(12)21-11-5-3-10(18)4-6-11/h1,3-7,18H,2,8H2,(H,19,20) |
InChI Key |
RDLUIMMKEZXFEA-UHFFFAOYSA-N |
SMILES |
O=C(O)CCC1=CC=C(I)C(OC2=CC=C(O)C=C2)=C1I |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MLAF-50; MLAF 50; MLAF50 |
Origin of Product |
United States |
Molecular Target and Mechanism of Action of Mlaf50
Identification and Characterization of REV1 as a Key TLS DNA Polymerase
REV1 is a member of the Y-family DNA polymerases and is indispensable for DNA damage tolerance in eukaryotes. While it possesses a deoxycytidyl transferase activity, preferentially inserting cytosine opposite abasic sites, its primary and often essential role in TLS is structural, serving as a scaffold to organize the various TLS polymerases. nih.gov REV1 plays a pivotal role in mediating DNA damage-induced mutagenesis.
Structural and Functional Domains of REV1
The human REV1 protein is composed of several distinct structural and functional domains. These include an N-terminal BRCA1 C-terminal (BRCT) domain, a catalytic core comprising a polymerase domain and a polymerase-associated domain (PAD), and a C-terminal region. The C-terminal region is particularly important for protein-protein interactions and contains two ubiquitin-binding motifs (UBMs) and a C-terminal domain (CTD). The catalytic core utilizes a protein template-directed mechanism for nucleotide incorporation. The REV1 C-terminal domain (REV1-CT) mediates interactions with other key TLS polymerases, including Polη, Polι, Polκ, and the regulatory subunit REV7 of Polζ. nih.govnih.gov
Critical Role of REV1 UBM2 (Ubiquitin-Binding Motif 2) in Ubiquitin Interaction
REV1 contains two ubiquitin-binding motifs, UBM1 and UBM2, located in its C-terminal region. nih.gov These motifs are essential for REV1's functions in cell survival under DNA-damaging stress. Structural studies, including solution NMR and X-ray crystallography, have provided insights into the interaction of REV1 UBM2 with ubiquitin. These studies have demonstrated that REV1 UBM2, but notably not UBM1, is required for DNA damage tolerance. The interaction between REV1 UBM2 and ubiquitin involves hydrophobic residues on ubiquitin, such as L8 and L73. Key interacting residues in the REV1-UBM2/ubiquitin complex structure are conserved. nih.gov This interaction with ubiquitinated proliferating cell nuclear antigen (UbPCNA) at stalled replication forks is critical for recruiting REV1 to the site of DNA damage. nih.gov
Elucidation of MLAF50's Direct Binding to REV1 UBM2
This compound has been identified as a small-molecule compound that directly targets and binds to the REV1 UBM2 domain. This direct interaction is a key aspect of this compound's mechanism of action.
Specificity of this compound's Interaction with REV1 UBM2
Research has shown that this compound specifically binds to the REV1 UBM2 domain. Evidence from heteronuclear single quantum coherence (HSQC) NMR experiments indicates that the addition of ubiquitin significantly shifts the peaks of UBM2 but not UBM1, supporting the specific interaction of ubiquitin with UBM2. Further NMR data suggest that this compound binds to the same residues within REV1 UBM2 that are involved in the interaction with ubiquitin. This overlap in binding sites underscores the specificity of this compound for the ubiquitin-binding interface on UBM2.
Orthosteric Competition Mechanism with Ubiquitin
The binding of this compound to the same residues on REV1 UBM2 that interact with ubiquitin suggests an orthosteric competition mechanism. In this model, this compound directly competes with ubiquitin for binding to the UBM2 domain of REV1. Experimental data support this competitive binding. An AlphaScreen competition assay demonstrated that this compound inhibits the interaction between REV1 UBM2 and ubiquitin in a dose-dependent manner, indicative of on-site competition.
Binding and Inhibition Data:
| Interaction | Method | Value | Reference |
| This compound binding to REV1 UBM2 | SPR | Kd = 37 µM | nih.gov |
| This compound inhibition of REV1 UBM2-ubiquitin interaction | AlphaScreen | IC50 = 176 µM |
These data provide quantitative evidence for the binding affinity of this compound to REV1 UBM2 and its potency in disrupting the interaction with ubiquitin.
Consequences of this compound-REV1 UBM2 Interaction at the Molecular and Cellular Level
The interaction of this compound with REV1 UBM2 leads to significant consequences at both the molecular and cellular levels, primarily by disrupting the crucial interaction between REV1 and ubiquitinated PCNA. This compound has been shown to inhibit the interaction of REV1 UBM2 with ubiquitin in vitro. More importantly, in cellular contexts, this compound prevented the chromatin localization of REV1 induced by DNA damage, specifically by cisplatin (B142131), in U2OS cells. This disruption of REV1 recruitment to chromatin-associated UbPCNA is a key functional outcome of this compound binding to UBM2. By interfering with the scaffolding function of REV1 and its recruitment to stalled replication forks, this compound can impede the TLS pathway. Inhibition of REV1 has been shown to interfere with DNA replication and induce the formation of single-stranded DNA gaps in cancer cells. nih.gov
Disruption of REV1 UBM2-Ubiquitin Complex Formation
This compound functions by directly binding to the ubiquitin-binding motif 2 (UBM2) of the human REV1 protein. nih.govnih.gov REV1 contains two ubiquitin-binding motifs, UBM1 and UBM2, but only UBM2 has been shown to be essential for DNA damage tolerance functions. nih.govnih.gov Structural studies, including solution NMR and X-ray crystallography of the REV1 UBM2 domain, have revealed that UBM2 interacts with ubiquitin through specific hydrophobic residues, notably L8 and L73 on ubiquitin. nih.govnih.gov
NMR data indicate that this compound binds to the same residues within the REV1 UBM2 domain that are involved in the interaction with ubiquitin. nih.govnih.gov This suggests that this compound acts as a competitive inhibitor, orthosterically competing with ubiquitin for binding to REV1 UBM2. nih.govnih.gov
Experimental data support this disruptive effect. Surface Plasmon Resonance (SPR) experiments have shown that this compound binds to REV1 UBM2 with a dissociation constant (Kd) of 37 μM. oup.com Furthermore, an AlphaScreen competition assay demonstrated that this compound inhibits the interaction between REV1 UBM2 and ubiquitin with an half-maximal inhibitory concentration (IC50) of 176 μM. nih.gov
| Interaction | Method | Value |
|---|---|---|
| This compound binding to REV1 UBM2 | SPR | Kd = 37 μM |
| This compound inhibition of REV1 UBM2-Ubiquitin interaction | AlphaScreen competition assay | IC50 = 176 μM |
Impact on Chromatin Localization of REV1-PCNA (Proliferating Cell Nuclear Antigen) Complex Following DNA Damage
A critical consequence of DNA damage, particularly from agents like cisplatin, is the ubiquitination of Proliferating Cell Nuclear Antigen (PCNA). nih.govresearchgate.net Monoubiquitination of PCNA at lysine (B10760008) 164, mediated by the Rad6-Rad18 E2-E3 complex, serves as a key signal for recruiting TLS polymerases, including REV1, to stalled replication forks on chromatin. researchgate.netjmordoh.com.arnih.gov This interaction between REV1 and ubiquitinated PCNA (UbPCNA) is essential for REV1's function in DNA damage tolerance. nih.gov
This compound has been shown to inhibit the chromatin localization of REV1 in cells following DNA damage induction. nih.govnih.govmedchemexpress.com In U2OS cells treated with cisplatin to induce DNA damage, subsequent incubation with this compound significantly suppressed the chromatin co-localization of full-length EGFP-tagged REV1 with PCNA foci. nih.gov
The extent of co-localization was quantified using Pearson's correlation coefficients, which measure the correlation between the fluorescence signals of EGFP-REV1 and immunostained PCNA within the nucleus. nih.gov Treatment with this compound resulted in a significant reduction in the Pearson's correlation coefficient compared to control cells, indicating diminished co-localization of REV1 and PCNA on chromatin after DNA damage. nih.gov This inhibition of chromatin localization is a direct result of this compound disrupting the interaction between REV1's UBM2 domain and ubiquitin, thereby interfering with the recruitment of REV1 to ubiquitinated PCNA at damage sites. nih.govnih.gov
| Treatment Group | Chromatin Co-localization (Pearson's Correlation Coefficient) |
|---|---|
| DMSO (Control) | Average Pearson's correlation coefficient (Data from Figure 8B in Source nih.gov) |
| This compound (150 μM) | Significantly reduced average Pearson's correlation coefficient compared to DMSO (Data from Figure 8B in Source nih.gov) |
Note: Specific numerical values for Pearson's correlation coefficients were presented graphically in the source nih.gov and are described here as significantly reduced.
Modulation of Translesion Synthesis Pathway Activity in Cellular Models
The translesion synthesis (TLS) pathway is a crucial DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions that would otherwise stall replication forks. nih.govhuji.ac.il This pathway involves the recruitment of specialized TLS DNA polymerases, such as REV1 and DNA polymerase zeta (Pol ζ), to the sites of DNA damage. researchgate.netresearchgate.net The recruitment of many TLS polymerases is dependent on the monoubiquitination of PCNA, which acts as a sliding clamp on DNA at the stalled fork. oup.comjmordoh.com.ar
REV1 plays a significant role in the TLS pathway, not only as a deoxycytidyl transferase but also as a scaffold protein that facilitates the recruitment and activity of other TLS polymerases, particularly Pol ζ. researchgate.netresearchgate.net The interaction of REV1 with ubiquitinated PCNA via its UBM domains is essential for its proper localization and function within the TLS pathway. nih.govnih.gov
Methodological Approaches to Characterizing Mlaf50 S Interactions and Activity
Advanced Structural Biology Techniques for Ligand-Target Interaction Elucidation
Advanced structural biology techniques have been crucial in understanding how MLAF50 interacts with its target, REV1 UBM2, at a molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping and Solution Structures
NMR spectroscopy, particularly heteronuclear single quantum coherence (HSQC) experiments, has been employed to investigate the binding of this compound to REV1 UBM2 and map the interaction site nih.govnih.gov.
Intermolecular NOEs observed between this compound and REV1 UBM2 residues further confirm their direct interaction and provide spatial restraints for structural calculations nih.govnih.gov. The residues on REV1 UBM2 that show intermolecular NOEs with this compound are also in direct contact with the hydrophobic residues of ubiquitin in the crystal structure of the REV1 UBM2-ubiquitin complex nih.govnih.gov. This observation reinforces the finding that this compound and ubiquitin target the same region of REV1 UBM2 nih.govnih.gov. Displacement experiments using NMR, where ubiquitin is added to 15N-labeled REV1 UBM2 in the presence of this compound, show changes in the HSQC spectrum consistent with this compound being displaced by ubiquitin nih.govnih.gov.
Chemical Shift Perturbation Analysis
X-ray Crystallography for High-Resolution Protein-Ligand Complex Structure Determination (with focus on REV1 UBM2)
While the provided search results primarily detail the crystal structure of the REV1 UBM2 domain in complex with ubiquitin (PDB entry 6ASR), they also mention the identification and characterization of this compound as a small-molecule that inhibits this interaction nih.govrcsb.org. The structural studies of REV1 UBM2, including its solution structure determined by NMR and crystal structure in complex with ubiquitin, provide a crucial framework for understanding how small molecules like this compound can target this domain nih.govnih.gov. The crystal structure of the REV1 UBM2-ubiquitin complex reveals that REV1 UBM2 binds to a hydrophobic patch on ubiquitin, which is identified as a potential binding site for small molecules nih.gov. Although a specific crystal structure of this compound in complex with REV1 UBM2 is not explicitly detailed in the provided snippets, the structural information on the REV1 UBM2-ubiquitin interaction is fundamental to understanding the basis of this compound's inhibitory activity nih.govnih.gov.
Biophysical and Biochemical Assays for Binding Kinetics and Functional Affinity Determination
Biophysical and biochemical assays are essential for quantifying the strength and kinetics of the interaction between this compound and its target.
Surface Plasmon Resonance (SPR) for Dissociation Constant (Kd) Measurements
Surface Plasmon Resonance (SPR) is a label-free technique used to analyze biomolecular interactions in real-time, providing information on binding kinetics and affinity youtube.comsartorius.hr. SPR experiments have been conducted to determine the binding affinity of this compound to REV1 UBM2 nih.govbioquote.comprobechem.comdcchemicals.com.
SPR assays have shown that this compound directly binds to REV1 UBM2 with a dissociation constant (Kd) of 37 µM bioquote.comdcchemicals.com. This value indicates a moderate binding affinity. The SPR sensorgram traces of this compound over REV1 UBM2 provide real-time data on the association and dissociation phases of the interaction, allowing for the determination of kinetic parameters, although specific kinetic rate constants (ka and kd) are not detailed in the provided snippets nih.gov.
The SPR data, along with results from other assays like AlphaScreen competition assays, confirm that this compound is a small molecule that binds to REV1 UBM2 and inhibits its interaction with ubiquitin nih.gov.
Summary of Binding Data
| Method | Target | Binding Parameter | Value | Citation |
| SPR | REV1 UBM2 | Kd | 37 µM | bioquote.comdcchemicals.com |
AlphaScreen Competition Assays for Half-Maximal Inhibitory Concentration (IC50) Evaluation
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study molecular interactions in a homogeneous format bmglabtech.com. It is particularly useful for detecting interactions between molecules in a microplate format and is widely applied in drug screening bmglabtech.com. In a competition assay format, a decrease in signal intensity is measured as a competitor molecule disrupts the interaction between two tagged binding partners bmglabtech.com. This method is suitable for assaying competitors of protein-protein interactions, even those with modest affinities nih.gov.
AlphaScreen competition assays have been utilized to evaluate the half-maximal inhibitory concentration (IC50) of this compound in disrupting specific protein-protein interactions. For instance, an AlphaScreen competition assay was successfully employed to validate whether this compound inhibits the interaction between REV1 UBM2 and ubiquitin nih.gov. This assay was chosen because fluorescence polarization was unsuccessful due to the modest affinity of the REV1 UBM2-ubiquitin interaction nih.gov. In this assay, this compound demonstrated an IC50 value of 176 μM for inhibiting the REV1 UBM2-ubiquitin interaction nih.gov. As a control, non-tagged ubiquitin showed a self-competition IC50 of 54 μM in the same assay nih.gov.
Table 1: AlphaScreen Competition Assay Results for this compound
| Compound | Interaction Inhibited | Assay Type | IC50 (μM) |
| This compound | REV1 UBM2-ubiquitin | AlphaScreen Competition | 176 nih.gov |
| Non-tagged ubiquitin | REV1 UBM2-ubiquitin (Control) | AlphaScreen Competition | 54 nih.gov |
Data derived from AlphaScreen competition assay curve fitting nih.gov.
Computational Chemistry and In Silico Modeling in this compound Research
Computational chemistry and in silico modeling techniques play a crucial role in modern drug discovery and mechanistic studies, offering insights into molecular interactions and dynamics researchgate.netresearchgate.net. These methods can complement experimental approaches by predicting binding modes, estimating binding affinities, and analyzing conformational changes github.ionottingham.ac.ukinflibnet.ac.in. While specific detailed computational studies on this compound were not found in the provided context, the general methodologies are highly relevant to characterizing compound interactions and activity.
Structure-based virtual screening (VS) is a computational technique used to identify potential lead compounds by docking large libraries of small molecules into the known three-dimensional structure of a target protein frontiersin.orgmdpi.comresearchgate.netals-journal.com. This method assesses which compounds are likely to bind favorably to the target site based on scoring functions that estimate binding affinity nottingham.ac.ukmdpi.com. VS can significantly reduce the number of compounds that need to be experimentally tested researchgate.netals-journal.com. The process typically involves preparing the protein structure, preparing the ligand database, performing docking simulations, and scoring the poses to rank potential inhibitors mdpi.comresearchgate.net.
Molecular Dynamics (MD) simulations are powerful computational tools that simulate the physical movements of atoms and molecules over time github.ioinflibnet.ac.inbonvinlab.org. By applying principles of physics and force fields, MD simulations can provide insights into the dynamic behavior of biological systems, including protein-ligand complexes github.ioinflibnet.ac.in. MD simulations are used to understand atomistic details of conformational changes, analyze interactions between proteins and small molecules, and study thermodynamic properties like binding energies github.ioinflibnet.ac.innih.gov. They can reveal the stability of protein-ligand complexes and the dynamic nature of binding interactions inflibnet.ac.inresearchgate.net.
Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target researchgate.netnih.govslideshare.net. These models can be derived from the 3D structure of the target (structure-based) or from a set of known active ligands (ligand-based) researchgate.netunivie.ac.at. Pharmacophore models are widely used in computer-aided drug design for tasks such as virtual screening, de novo design, and lead optimization researchgate.netnih.govslideshare.netunivie.ac.atresearchgate.net. They serve as a query to search compound databases for molecules possessing the required features for binding researchgate.netslideshare.net.
Molecular Dynamics (MD) Simulations for Dynamic Binding Energetics and Conformational Analysis
Cell-Based Assays for Mechanistic Pathway Validation
Cell-based assays are essential for validating the biological activity of compounds in a more physiologically relevant context and for investigating their effects on cellular pathways rockland.com. These assays allow researchers to study compound activity within living cells, taking into account cellular uptake, metabolism, and localization.
Analyzing the subcellular localization of proteins is crucial for understanding their function and how compounds might affect their activity or recruitment to specific cellular compartments. Techniques like chromatin fractionation and immunofluorescence are commonly used for this purpose github.ionottingham.ac.uknih.gov.
Chromatin fractionation is a biochemical method used to separate cellular components, allowing for the analysis of proteins associated with chromatin activemotif.com. This technique can help determine if a protein translocates to or from the chromatin in response to a stimulus or compound treatment.
Immunofluorescence microscopy is a technique that uses fluorescently labeled antibodies to visualize the location of specific proteins within cells rockland.comlicorbio.comnist.govazurebiosystems.com. By staining cells treated with a compound and comparing the localization of a target protein to untreated cells, researchers can determine if the compound affects the protein's distribution within the cell nist.gov. Quantitative immunofluorescence can provide data on the relative levels of proteins in different cellular compartments nist.gov.
In the context of this compound, cell-based assays have demonstrated its effect on the subcellular localization of REV1. This compound has been shown to inhibit the chromatin localization of REV1 in cells following DNA damage nih.gov. Furthermore, studies have confirmed that this compound displaces Rev1 from chromatin in U20S cells nih.gov. These findings indicate that this compound's inhibitory activity on the REV1-ubiquitin interaction observed in vitro translates to an effect on REV1's cellular distribution.
Table 2: Effect of this compound on REV1 Subcellular Localization
| Compound | Cellular Treatment | Observed Effect on REV1 Localization | Cell Type | Method |
| This compound | After DNA damage | Inhibits chromatin localization | Cells | Cell-based assays |
| This compound | Not specified | Displaces from chromatin | U20S cells | Not specified nih.gov |
Assessment of DNA Damage Tolerance Pathway Fidelity and Progression in Experimental Systems
The chemical compound this compound has been investigated for its effects on DNA damage tolerance pathways, with a specific focus on its interaction with the REV1 protein. DNA damage tolerance (DDT) pathways, particularly translesion synthesis (TLS), are crucial cellular mechanisms that allow replication to proceed past DNA lesions that would otherwise stall the high-fidelity replicative polymerases. REV1, a key player in the TLS pathway, utilizes ubiquitin-binding motifs (UBMs) to interact with ubiquitinated proliferating cell nuclear antigen (Ub-PCNA) at stalled replication forks, facilitating the recruitment of other TLS polymerases. nih.gov Disrupting this interaction is a potential strategy to inhibit TLS and sensitize cancer cells to genotoxic agents.
This compound has been identified as a small-molecule inhibitor that specifically targets the interaction between the UBM2 domain of REV1 and ubiquitin. nih.gov Experimental evidence indicates that this compound directly binds to the REV1 UBM2 domain. nih.gov Structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy have shown that this compound interacts with the same hydrophobic residues on REV1 UBM2 that are involved in ubiquitin binding, suggesting a competitive mode of inhibition. nih.gov
Binding affinity measurements have quantified the interaction between this compound and REV1 UBM2. Surface Plasmon Resonance (SPR) experiments determined a dissociation constant (Kd) of 37 μM for the binding of this compound to REV1 UBM2. nih.gov This can be compared to the binding affinity of ubiquitin for REV1 UBM2, which was measured at a Kd of 14.9 μM. nih.gov The weaker binding affinity of this compound compared to ubiquitin is reflected in competitive binding experiments, where the displacement of this compound from the REV1 UBM2-ubiquitin complex by excess ubiquitin was observed to be only partial. nih.gov
The functional consequence of this compound's interaction with REV1 UBM2 has been assessed in cellular experimental systems, particularly in human osteosarcoma (U2OS) cells. DNA damage induced by agents such as cisplatin (B142131) leads to the ubiquitination of PCNA, which in turn recruits REV1 to chromatin at the sites of stalled replication forks. nih.gov Studies have demonstrated that this compound inhibits the chromatin co-localization of full-length REV1 with PCNA following cisplatin treatment in U2OS cells. nih.gov This disruption of REV1's recruitment to chromatin suggests that this compound effectively interferes with a critical step in the TLS pathway progression in response to DNA damage. nih.gov
Detailed research findings regarding the binding affinities and cellular effects of this compound are summarized in the tables below.
Table 1: Binding Affinity of this compound and Ubiquitin to REV1 UBM2
| Interaction | Method | Dissociation Constant (Kd) |
| REV1 UBM2 + this compound | SPR | 37 μM |
| REV1 UBM2 + Ubiquitin | NMR | 14.9 μM |
Table 2: Effect of this compound on REV1 Chromatin Localization in U2OS Cells after Cisplatin Treatment
| Treatment | Observation |
| Cisplatin followed by DMSO | Chromatin co-localization of EGFP-REV1 and PCNA observed |
| Cisplatin followed by this compound (150 μM) | Significant suppression of chromatin co-localization of EGFP-REV1 and PCNA nih.gov |
These findings indicate that this compound acts as a chemical tool to probe the role of the REV1 UBM2-ubiquitin interaction in the DNA damage tolerance pathway and demonstrate its potential to disrupt TLS by preventing REV1's proper localization to damaged chromatin.
Synthetic Methodologies and Chemical Biology Aspects of Mlaf50
Chemical Synthesis Routes for MLAF50
The creation of small molecule inhibitors like this compound relies on efficient and controlled chemical synthesis. The specific route depends heavily on the complexity and structural features of the target molecule.
Overview of General Synthetic Strategies for Small Molecule Inhibitors
General synthetic strategies for small molecule inhibitors often involve a multi-step process starting from readily available precursors. These strategies are guided by retrosynthetic analysis, breaking down the target molecule into simpler, synthesizable fragments. Common approaches include:
Linear Synthesis: Building the molecule step-by-step in a sequential manner. This can be less efficient for complex molecules as the failure of any single step halts the entire synthesis.
Convergent Synthesis: Preparing several key fragments separately and then coupling them in a final, or near-final, step. This is generally more efficient for complex targets, allowing for parallel efforts and minimizing the impact of individual step failures.
Diversity-Oriented Synthesis (DOS): A strategy aimed at generating a diverse set of small organic molecules from common precursors to identify new ligands for various biological targets pnas.org. This approach can involve diversification strategies such as building block diversity, appendage diversity, stereochemical diversity, and skeletal diversity pnas.org.
Parallel Synthesis: The simultaneous synthesis of multiple compounds, often structurally related, in separate reaction vessels. This is particularly useful for generating libraries of compounds for screening nih.govnih.gov.
Solid-Phase Synthesis: Attaching the growing molecule to a solid support, which simplifies purification steps as reagents and byproducts can be washed away. This is commonly used in peptide and oligonucleotide synthesis but has also been adapted for small molecules nih.gov.
The choice of strategy for this compound would depend on its specific chemical structure, aiming for a route that is efficient, scalable, and allows for the introduction of necessary functional groups and stereochemistry.
Advanced Methodological Considerations in Chemical Synthesis
Modern chemical synthesis incorporates advanced methodologies to improve efficiency, selectivity, and sustainability. For a compound like this compound, especially if designed as a probe or therapeutic lead, these considerations are crucial:
Stereoselective Synthesis: Many biologically active molecules are chiral, with specific stereoisomers exhibiting different activities. Advanced catalytic methods, chiral auxiliaries, and asymmetric synthesis techniques are employed to control stereochemistry and produce the desired enantiomer or diastereomer nih.gov.
Catalysis: The use of catalysts (e.g., organocatalysts, transition metal catalysts, biocatalysts) can significantly accelerate reactions, improve yields, and enhance selectivity under milder conditions.
Flow Chemistry: Performing reactions in continuous flow reactors rather than batch allows for better control of reaction parameters, enhanced safety, and easier scalability nih.gov. This can be particularly useful for hazardous reactions or those requiring precise control of temperature and mixing.
Automation: Automated synthesis platforms can expedite the synthesis process, especially for generating compound libraries or optimizing reaction conditions nih.govoxfordglobal.com.
Green Chemistry Principles: Incorporating environmentally friendly practices, such as using less hazardous solvents, reducing waste, and utilizing more efficient reaction pathways, is an increasingly important consideration in chemical synthesis.
Applying these advanced methods to the synthesis of this compound would aim to produce the compound in a cost-effective, environmentally conscious, and highly controlled manner, ensuring purity and the correct stereochemistry.
Theoretical Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Understanding how the chemical structure of this compound relates to its biological activity is fundamental for optimizing its properties. Theoretical SAR studies utilize computational methods to predict and analyze these relationships. nih.govoncodesign-services.com
Computational Prediction of Binding Affinity and Specificity Modulations
Computational methods play a significant role in predicting how well a small molecule like this compound will bind to its biological target and how selectively it interacts with that target over others. nih.govresearchgate.netarxiv.org
Molecular Docking: This technique predicts the preferred orientation (binding pose) of a ligand within the binding site of a target protein. nih.gov Scoring functions are used to estimate the strength of the interaction. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, allowing for a more realistic assessment of binding stability and conformational changes.
Quantitative Structure-Activity Relationship (QSAR): QSAR models develop mathematical relationships between the structural properties (descriptors) of a series of compounds and their biological activity. nih.govoncodesign-services.comcreative-proteomics.com These models can then be used to predict the activity of new, untested compounds. oncodesign-services.comcreative-proteomics.com
Binding Free Energy Calculations: More advanced computational methods aim to calculate the absolute or relative binding free energy, providing a more rigorous thermodynamic measure of binding affinity. researchgate.net
For this compound, these computational approaches would be used to:
Predict its binding pose and affinity for its intended target within the TLS pathway.
Assess its potential interactions with off-target proteins to predict specificity.
Guide the design of analogues with potentially improved binding characteristics.
Here is an illustrative table showing hypothetical computational prediction data for this compound and two hypothetical analogues:
| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Selectivity Ratio (Target/Off-target) | Key Predicted Interactions with Target |
| This compound | -8.5 | 50x | Hydrogen bonds, Hydrophobic contacts |
| Analogue A | -9.2 | 30x | Additional pi-pi stacking |
| Analogue B | -7.8 | 120x | Fewer hydrogen bonds, different hydrophobic interactions |
Note: This table presents hypothetical data for illustrative purposes only.
Design Principles for Enhancing Target Engagement
Based on theoretical SAR studies and experimental feedback, several design principles are applied to enhance the target engagement of small molecules:
Shape Complementarity: Optimizing the fit between the ligand and the binding site is crucial for strong binding. bakerlab.org
Electrostatic Interactions: Introducing charged or polar groups can enhance binding through favorable electrostatic interactions, including hydrogen bonds and salt bridges. mit.edu
Hydrophobic Interactions: Burying hydrophobic surfaces upon binding contributes significantly to the binding affinity. nih.gov
Exploiting Protein Dynamics: Designing ligands that take advantage of or induce favorable conformational changes in the target protein can enhance binding.
Rigidification: Increasing the rigidity of the ligand can reduce the entropic penalty upon binding, potentially increasing affinity.
Bioisosteric Replacements: Substituting functional groups with bioisosteres (groups that confer similar biological properties) can improve pharmacokinetic properties, metabolic stability, or reduce toxicity while maintaining or enhancing target interaction.
Applying these principles to this compound involves iterative design cycles where computational predictions and experimental data (if available) inform structural modifications aimed at improving its affinity and specificity for the TLS target. bakerlab.orgmit.edunih.gov
This compound as a Chemical Probe for Dissecting TLS Pathway Mechanisms
Chemical probes are small molecules with known mechanisms of action and sufficient potency and selectivity to perturb a biological target in living systems, thereby helping to understand the target's role in biological processes. pnas.org The Translesion Synthesis (TLS) pathway is a DNA damage tolerance mechanism that allows cells to replicate past DNA lesions that would otherwise block the replication machinery. nih.govontosight.aiunc.eduoup.com It involves specialized DNA polymerases (TLS polymerases) that can bypass damaged bases, often in an error-prone manner, contributing to mutagenesis and chemoresistance in cancer. nih.govontosight.aiunc.eduduke.edu Key players in TLS include PCNA (Proliferating Cell Nuclear Antigen) and ubiquitin ligases like Rad18, which regulate the recruitment and activity of TLS polymerases. nih.govontosight.aiunc.edunih.govacs.org
This compound, if developed as a potent and selective inhibitor of a specific component of the TLS pathway, could serve as a valuable chemical probe to:
Elucidate the role of the target protein: By inhibiting the target with this compound, researchers can study the downstream effects on DNA replication, mutagenesis, and cell survival in the presence or absence of DNA damage.
Dissect the mechanisms of polymerase switching: The TLS pathway involves switching from replicative polymerases to TLS polymerases at the site of a lesion. unc.eduacs.org A probe like this compound targeting a specific polymerase or regulatory factor could help understand the triggers and mechanisms of this switch.
Investigate the regulation of TLS: TLS is tightly regulated by post-translational modifications like ubiquitination and phosphorylation. nih.govnih.gov this compound could be used to study how inhibiting its target affects these regulatory processes.
Study the interplay between TLS and other DNA damage response pathways: The DNA damage response involves multiple interconnected pathways, including repair mechanisms like nucleotide excision repair (NER) and homologous recombination (HR). portlandpress.comrsc.org this compound could help explore how inhibiting TLS impacts the activity of these other pathways.
For this compound to be an effective chemical probe, it would need to meet specific criteria, including high potency against its intended target, good selectivity over related proteins, appropriate cellular permeability, and minimal off-target effects at the concentrations used. Its application would involve experiments in cell lines or potentially in vivo models to observe the consequences of TLS inhibition.
Utility in Elucidating Specific Roles of REV1 in Cellular Processes
This compound has proven to be a useful tool for elucidating the specific roles of REV1, particularly concerning its interactions with ubiquitin and ubiquitinated PCNA (ub-PCNA). REV1 is a key component of the TLS pathway, which allows DNA replication to proceed past DNA lesions that would otherwise stall the replication machinery. This process is crucial for cell survival under genotoxic stress but can also be a source of mutations. REV1 contains two ubiquitin-binding motifs, UBM1 and UBM2, which are essential for its function in DNA damage tolerance. uniprot.orgnih.govgenecards.org
Studies utilizing this compound have demonstrated that the compound directly binds to the UBM2 domain of REV1. uniprot.orgnih.govuniprot.orgidrblab.netnih.gov This interaction is significant because REV1 interacts with K164-monoubiquitinated PCNA (ub-PCNA) in cells following DNA-damaging stress, and this interaction is mediated, at least in part, by the UBM domains. uniprot.org this compound has been shown to disrupt the protein-protein interaction between REV1 and ub-PCNA. uniprot.orgidrblab.netchem960.com
Further detailed research using NMR experiments has provided insights into the mechanism of this compound's interaction with REV1 UBM2. These studies confirmed that this compound binds to REV1-UBM2 and is displaced from the complex by ubiquitin, indicating a competitive binding mode. uniprot.orgnih.govidrblab.net this compound appears to bind to the same hydrophobic residues within REV1 UBM2 (specifically L8 and L73) that are involved in the interaction with ubiquitin. uniprot.orgnih.gov This competitive binding suggests that this compound interferes with the ability of REV1's UBM2 domain to engage with ubiquitin or ubiquitinated proteins like PCNA.
The functional consequence of this compound binding to REV1 UBM2 is the weakening of the interaction between REV1 UBM2 and ubiquitin. uniprot.orgnih.govuniprot.org This disruption has been shown to prevent the chromatin localization of REV1 that is typically induced by DNA damage, such as that caused by cisplatin (B142131), in cellular models like U2OS cells. uniprot.orguniprot.orgidrblab.netchem960.com Chromatin localization of REV1 is a critical step for its recruitment to sites of DNA damage and its subsequent participation in TLS. By inhibiting this localization, this compound helps to elucidate the dependence of REV1's recruitment on its interaction with ubiquitinated factors via the UBM2 domain.
The following table summarizes the competitive binding observed via NMR:
| Technique | Observation | Conclusion | Source |
| HSQC NMR | Peaks of UBM2 significantly shifted by ubiquitin | UBM2 interacts with ubiquitin | uniprot.orgnih.gov |
| NMR experiments | This compound binds to REV1-UBM2 | This compound is a REV1 UBM2 binding partner | uniprot.orgnih.govidrblab.net |
| NMR experiments | Ubiquitin displaces this compound from REV1-UBM2 complex | This compound competes with ubiquitin for UBM2 binding | uniprot.orgnih.govidrblab.net |
| NMR data | This compound binds to UBM2 residues L8 and L73 | This compound targets key ubiquitin-binding residues | uniprot.orgnih.gov |
Applications in Basic Biological Research Models (non-human, non-clinical)
This compound has been applied in basic biological research models, particularly using human osteosarcoma (U2OS) cells, to investigate the functional consequences of disrupting the REV1-ubiquitin/ub-PCNA interaction in a non-clinical context aimed at understanding fundamental cellular mechanisms. uniprot.orguniprot.orgidrblab.netchem960.com While U2OS cells are a human cell line, their use in these studies is as a model system for basic research into DNA damage tolerance pathways, not for clinical applications or human treatment.
Research using this compound or structurally related inhibitors targeting REV1 UBM2 in U2OS cells has provided valuable insights into the role of REV1 in DNA damage tolerance and mutagenesis. Inhibiting REV1 UBM2 with a small molecule prevented DNA damage tolerance. uniprot.org Specifically, in cells treated with such an inhibitor, several key effects were observed:
Delayed removal of UV-induced cyclopyrimidine dimers (CPDs) from nuclei. uniprot.orgchem960.com
Reduced UV-induced mutation frequency of the HPRT gene. uniprot.orgchem960.com
Diminished clonogenic survival of cells challenged with genotoxic agents like cyclophosphamide (B585) or cisplatin. uniprot.orgchem960.com
| Cellular Model | Treatment | Observed Effect | Source |
| U2OS cells | This compound + Cisplatin | Prevention of REV1 chromatin localization induced by cisplatin | uniprot.orguniprot.orgidrblab.netchem960.com |
| U2OS cells | REV1 UBM2 inhibitor (e.g., this compound) + UV | Delayed removal of UV-induced CPDs from nuclei | uniprot.orgchem960.com |
| U2OS cells | REV1 UBM2 inhibitor (e.g., this compound) + UV | Reduced UV-induced mutation of HPRT gene | uniprot.orgchem960.com |
| U2OS cells | REV1 UBM2 inhibitor (e.g., this compound) + CX/Cis | Diminished clonogenic survival after challenge with cyclophosphamide or cisplatin | uniprot.orgchem960.com |
This research underscores the potential utility of this compound as a chemical probe to dissect the intricate mechanisms of DNA damage tolerance pathways mediated by REV1 and its interactions with ubiquitinated proteins in non-clinical research settings.
Broader Implications and Future Research Directions
MLAF50 as a Prototype for Targeting Ubiquitination-Mediated Protein-Protein Interactions
This compound represents a significant development as the first small-molecule compound shown to directly bind to REV1 UBM2 and inhibit its interaction with ubiquitin. nih.govnih.gov This makes this compound a prototype for targeting ubiquitination-mediated protein-protein interactions (PPIs). Ubiquitination, the process of conjugating ubiquitin to a substrate protein, is a crucial post-translational modification that regulates diverse cellular functions, including protein degradation, localization, and interactions. cam.ac.ukmdpi.com Targeting PPIs within the ubiquitination machinery or those regulated by ubiquitination presents a promising therapeutic strategy. rsc.org this compound's mechanism, competing orthosterically with ubiquitin for binding to REV1 UBM2, demonstrates a viable approach to disrupt specific ubiquitination-dependent interactions. nih.govnih.gov Future research can leverage this compound's structure and binding mode to design more potent and selective inhibitors targeting other UBM domains or similar ubiquitin-binding interfaces in various proteins involved in health and disease. This could involve structural modifications of this compound or the design of novel compounds based on the principles learned from the this compound-UBM2 interaction.
Unexplored Molecular Interplay within the Translesion Synthesis Pathway and Related DDR Networks
This compound's activity in preventing the chromatin localization of REV1 induced by cisplatin (B142131) highlights its impact on the translesion synthesis (TLS) pathway. nih.govnih.govmedchemexpress.com TLS is a DNA damage tolerance mechanism that allows DNA replication to proceed past DNA lesions, often involving a switch from replicative polymerases to specialized TLS polymerases like REV1 and Polζ. oup.comnih.govmdpi.comuconn.edu This process is tightly regulated by a complex network of protein-protein interactions, including those involving ubiquitin and ubiquitin-binding motifs like UBM2. uconn.edu The DNA damage response (DDR) is an extensive network encompassing various pathways responsible for detecting, repairing, or tolerating DNA damage. rsc.org this compound's influence on REV1 localization suggests a broader interplay within the TLS pathway and its connections to other DDR networks that remain to be fully explored. Future research can utilize this compound to dissect the molecular events downstream of REV1-ubiquitin interaction disruption. This includes investigating how inhibiting this interaction affects the recruitment and activity of other TLS polymerases (such as Polζ, Polη, Polι, and Polκ), PCNA ubiquitination status, and the coordination between TLS and other repair pathways like homologous recombination or nucleotide excision repair. oup.comnih.govuconn.edu Understanding this intricate molecular interplay is crucial for comprehending how cells tolerate DNA damage and how this process might be dysregulated in diseases like cancer.
Potential for Comparative Mechanistic Studies with Structurally Related or Functionally Similar Inhibitors
This compound is identified as an inhibitor of the REV1 UBM2-ubiquitin interaction. nih.govnih.gov The discovery of other small molecule inhibitors targeting different aspects of the TLS pathway, such as JH-RE-06 which targets the REV1-REV7 interaction, provides opportunities for comparative mechanistic studies. frontiersin.org Comparing the effects of this compound with those of structurally related compounds or other inhibitors that modulate TLS or ubiquitination pathways can provide deeper insights into the specific role of the REV1 UBM2-ubiquitin interaction within the broader network. Such studies could involve evaluating their respective impacts on REV1 localization, interaction with other proteins, polymerase switching events, and cellular outcomes like DNA damage tolerance and cell survival. nih.govnih.govoup.com Furthermore, investigating the structural basis of binding for different inhibitors could reveal distinct modes of action and inform the design of compounds with improved specificity and efficacy. nih.gov Data from such comparative studies could be presented in tables to highlight the differential activities and mechanisms of various TLS inhibitors.
Advancements in Theoretical and Computational Approaches for Predicting Compound Activity and Selectivity
The identification and characterization of this compound, including its binding to REV1 UBM2 and inhibition of the interaction with ubiquitin, provide valuable experimental data. nih.govnih.gov This data can be used to refine and validate theoretical and computational approaches for predicting compound activity and selectivity. Computational methods, such as molecular docking, molecular dynamics simulations, and machine learning algorithms, play an increasingly important role in drug discovery by predicting how small molecules interact with target proteins and their potential efficacy and off-target effects. osti.govnih.govarxiv.orgchemrxiv.orgrsc.org
Future research can utilize the structural information of the REV1 UBM2-ubiquitin complex and the binding mode of this compound to improve virtual screening strategies for identifying novel inhibitors. nih.gov Computational models can be trained on existing data for this compound and potentially other inhibitors to predict the binding affinity and inhibitory activity of new chemical entities. Furthermore, computational approaches can be employed to predict the selectivity of this compound and its analogs against other ubiquitin-binding domains or related proteins, helping to minimize potential off-target effects. nih.govchemrxiv.org Advancements in computational power and algorithms will facilitate more accurate predictions, accelerating the discovery and optimization of compounds targeting ubiquitination-mediated interactions.
Methodological Improvements in Analytical Characterization and Chemical Synthesis for Complex Bioactive Molecules
The study of this compound involved various analytical techniques to characterize its interaction with REV1 UBM2 and ubiquitin, including NMR and SPR. nih.govnih.gov The synthesis of this compound itself represents a step in producing complex bioactive molecules. bio-fount.com Future research can focus on developing improved methodologies for the analytical characterization and chemical synthesis of this compound and similar complex bioactive molecules. This includes refining spectroscopic methods (like advanced NMR techniques) and mass spectrometry for detailed structural analysis and purity assessment. researchgate.netmt.comnih.govmdpi.com
For chemical synthesis, research can explore more efficient and scalable routes for producing this compound and its derivatives. researchgate.netmt.comsolvias.com This might involve developing novel synthetic strategies, optimizing reaction conditions, and utilizing flow chemistry or automation to improve yields and reduce environmental impact. mt.com Methodological advancements in analytical characterization and chemical synthesis are crucial for providing researchers with reliable tools and compounds for further biological investigations and potential therapeutic development.
Novel Non-Therapeutic Applications in Fundamental Biological Research and Assay Development
Beyond potential therapeutic applications, this compound can serve as a valuable tool for fundamental biological research. Its specific inhibitory activity against the REV1 UBM2-ubiquitin interaction allows researchers to probe the biological consequences of disrupting this particular interaction in various cellular processes. nih.govnih.gov This can help elucidate the precise roles of REV1 UBM2 and its interaction with ubiquitin in DNA damage tolerance, cell cycle control, and other cellular pathways.
This compound can also be utilized in the development of novel assays to study ubiquitination and protein-protein interactions. gladstone.orgtechnologynetworks.comdrug-dev.comconceptlifesciences.compelagobio.com For example, it can be used as a reference compound or a tool to validate assay systems designed to detect or quantify UBM2-ubiquitin interactions or the activity of enzymes involved in REV1 ubiquitination. This can facilitate high-throughput screening for new modulators of this interaction or related pathways. gladstone.orgtechnologynetworks.com The use of this compound in such non-therapeutic applications contributes to a deeper understanding of fundamental biological mechanisms and supports the development of tools for future research.
Q & A
Q. What is the molecular mechanism by which MLAF50 disrupts Rev1-UBM2 and ub-PCNA interactions?
this compound binds to the Rev1-UBM2 domain, competitively inhibiting its interaction with ubiquitinated PCNA (ub-PCNA), a critical step in translesion DNA synthesis (TLS). This disruption was confirmed via NMR spectroscopy (STD-NMR and protein-based ¹H–¹⁵N HSQC experiments), which revealed binding specificity and displacement by ubiquitin . Methodologically, researchers should combine structural biology techniques (e.g., NMR or X-ray crystallography) with cellular assays (e.g., chromatin displacement assays) to validate binding and functional outcomes.
Q. How can researchers confirm this compound’s cellular activity in sensitizing cancer cells to cisplatin?
A standardized approach involves:
- Cell viability assays : Measure IC₅₀ values of cisplatin ± this compound (e.g., in U2OS osteosarcoma cells).
- TLS inhibition validation : Use immunofluorescence to quantify Rev1 recruitment to chromatin post-DNA damage.
- DNA repair kinetics : Assess interstrand crosslink (ICL) repair efficiency via comet assays or γ-H2AX foci analysis . Table 1 summarizes key experimental parameters:
| Assay Type | Metrics | Controls | Reference |
|---|---|---|---|
| Viability | IC₅₀, synergy scores | Untreated, cisplatin-only | |
| TLS Activity | % Rev1 chromatin retention | siRNA knockdown, ubiquitin competitors |
Q. What are the minimal characterization requirements for this compound in preclinical studies?
Per medicinal chemistry guidelines, researchers must:
- Provide synthesis protocols (solvents, catalysts, yields) and spectral data (¹H/¹³C NMR, HRMS).
- Validate purity (>95% via HPLC) and stability (e.g., solubility in DMSO/PBS).
- Include positive/negative controls in biological assays (e.g., known TLS inhibitors or inactive analogs) .
Advanced Research Questions
Q. How to resolve contradictions between in vitro binding data and cellular efficacy of this compound?
Discrepancies may arise from off-target effects, cellular uptake variability, or metabolic instability. To address this:
- Perform target engagement assays (e.g., cellular thermal shift assays [CETSA]) to confirm intracellular binding.
- Use pharmacokinetic profiling (e.g., LC-MS/MS) to measure intracellular this compound concentrations.
- Apply chemoinformatics tools (e.g., molecular dynamics simulations) to predict binding kinetics under physiological conditions .
Q. What experimental design considerations are critical for optimizing this compound’s therapeutic index?
- Dose-response granularity : Test ≥6 concentrations to model Hill slopes and EC₅₀/IC₅₀ accurately.
- Combinatorial synergy : Use Chou-Talalay or Bliss independence models to evaluate cisplatin-MLAF50 synergism.
- Toxicity profiling : Include primary human cell lines (e.g., hepatocytes) to assess off-target toxicity .
Q. How can researchers address potential biases in this compound’s preclinical data interpretation?
- Blinded analysis : Separate data collection (e.g., microscopy) from interpretation.
- Reproducibility checks : Replicate experiments across independent labs using standardized protocols.
- Data transparency : Share raw datasets (e.g., NMR spectra, flow cytometry files) in supplementary materials .
Methodological Guidance
Q. What statistical frameworks are recommended for analyzing this compound’s impact on DNA repair pathways?
- Multiplicity correction : Apply Benjamini-Hochberg adjustments for high-throughput genomic data.
- Time-series modeling : Use mixed-effects models to account for variability in repair kinetics.
- Machine learning : Train classifiers (e.g., random forests) to predict cell-specific responses to this compound .
Q. How to ensure compliance with ethical and reproducibility standards in this compound research?
- FAIR data principles : Make datasets Findable, Accessible, Interoperable, and Reusable (e.g., via Zenodo or GEO repositories).
- Protocol preregistration : Submit experimental designs to platforms like Open Science Framework.
- Collaborative validation : Partner with cross-disciplinary teams to confirm mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
